1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chlorobenzyl, ethylphenylsulfonyl, and dimethoxy groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the quinoline core.
Sulfonylation: The ethylphenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride derivative in the presence of a base.
Methoxylation: The dimethoxy groups are introduced via a methoxylation reaction, where methoxy groups are added to the quinoline core using methanol and an acid catalyst.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
1-[(3-chlorophenyl)methyl]-3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a simpler structure but shares the quinoline core.
Quinidine: An antiarrhythmic agent, quinidine also contains a quinoline core but differs in its substituents.
Cinchonine: Another quinoline derivative used in the treatment of malaria, cinchonine has a different substitution pattern on the quinoline core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-4-17-8-10-20(11-9-17)34(30,31)25-16-28(15-18-6-5-7-19(27)12-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYRCYACWKIRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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